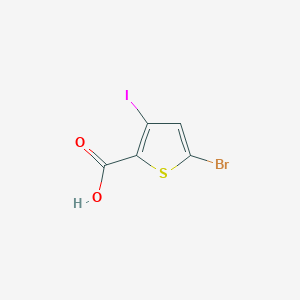

5-Bromo-3-iodothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFDZTGODIPKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1I)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389315-17-6 | |

| Record name | 5-bromo-3-iodothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Iodothiophene 2 Carboxylic Acid and Its Direct Precursors

Retrosynthetic Analysis of 5-Bromo-3-iodothiophene-2-carboxylic acid

A retrosynthetic analysis of this compound reveals two primary synthetic strategies. The first approach involves the late-stage introduction of the carboxylic acid group. This disconnection leads back to a dihalogenated thiophene (B33073) precursor, which can then be carboxylated. A plausible precursor for this route is 2,5-dibromo-3-iodothiophene, where a selective metal-halogen exchange at the C-2 position, followed by reaction with an electrophilic carbon source like carbon dioxide, would yield the target molecule.

The second strategy focuses on the sequential and regioselective halogenation of a thiophene carboxylic acid scaffold. This approach begins with thiophene-2-carboxylic acid. The synthetic sequence would involve an initial bromination, which is directed to the 5-position due to the electronic effects of the carboxyl group. This would be followed by a subsequent iodination at the 3-position. The success of this route hinges on the precise control of halogenation conditions to achieve the desired substitution pattern.

Direct Synthesis Routes to this compound

Regioselective Halogenation of Thiophene Carboxylic Acids

The synthesis of this compound can be effectively accomplished through the controlled, regioselective halogenation of thiophene-2-carboxylic acid. The sequence and methodology of halogen introduction are critical for the successful synthesis of the target compound.

A prevalent synthetic route employs a sequential halogenation strategy starting from thiophene-2-carboxylic acid. The initial step is the bromination of the thiophene ring. The electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic substitution and directs the incoming electrophile to the C-5 position. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS).

Following the formation of 5-bromothiophene-2-carboxylic acid, the subsequent iodination is directed to the C-3 position. This is often accomplished through a directed ortho-metalation (DoM) strategy. The substrate is treated with a strong base, such as lithium diisopropylamide (LDA), which selectively deprotonates the position adjacent to the directing carboxylic acid group. The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to install the iodine atom at the C-3 position, yielding this compound.

The synthesis of this compound exemplifies the principle of orthogonal halogenation control. This refers to the ability to selectively introduce different halogen atoms at specific positions on the thiophene ring. In this case, the initial bromination at the C-5 position is governed by the inherent electronic properties of the starting material, thiophene-2-carboxylic acid.

The subsequent iodination at the C-3 position is achieved through a change in reaction mechanism, from electrophilic aromatic substitution to a kinetically controlled deprotonation-iodination sequence. This directed metalation approach overcomes the electronic deactivation at the C-3 position, allowing for precise and regioselective introduction of the second halogen. This combination of electronically and kinetically controlled steps provides a powerful strategy for the synthesis of highly substituted thiophenes.

Carboxylation of Halogenated Thiophenes

An alternative synthetic pathway involves the introduction of the carboxylic acid functionality onto a pre-halogenated thiophene ring system. This approach can be advantageous if the appropriately substituted halogenated thiophene is readily available.

This synthetic route would typically start with a trihalogenated thiophene, such as 2,5-dibromo-3-iodothiophene. The key to this strategy is the selective functionalization of the C-2 position. The carbon-bromine bond at the α-position (C-2) of the thiophene ring is generally more reactive towards metal-halogen exchange than the C-Br bond at the β-position (C-5) or the C-I bond.

Convergent Synthesis Approaches to this compound Analogs

Convergent synthesis strategies offer an efficient approach to complex molecules by assembling pre-functionalized fragments. In the context of this compound analogs, this involves either the modification of a pre-existing thiophene core or the construction of the thiophene ring from acyclic precursors in a manner that installs the desired substituents.

Construction from Pre-functionalized Thiophene Intermediates

A common and versatile strategy for the synthesis of polysubstituted thiophenes involves the stepwise functionalization of a pre-existing thiophene ring. This approach allows for precise control over the regiochemistry of the substitution. Starting with a readily available thiophene derivative, such as thiophene-2-carboxylic acid, a sequence of electrophilic substitution and metal-catalyzed cross-coupling reactions can be employed to introduce the desired bromo and iodo substituents.

The order of introduction of the halogens is crucial and is dictated by the directing effects of the substituents already present on the thiophene ring. For instance, the carboxylic acid group at the 2-position is a deactivating group and directs incoming electrophiles to the 5-position. Therefore, bromination of thiophene-2-carboxylic acid typically yields 5-bromothiophene-2-carboxylic acid. Subsequent iodination can then be directed to the 3-position.

Recent advances in C-H functionalization reactions provide a powerful tool for the direct introduction of substituents onto the thiophene ring without the need for pre-functionalization, such as lithiation or Grignard formation. acs.org These methods can offer more atom-economical and environmentally benign synthetic routes.

Below is a table summarizing various functionalization reactions on pre-functionalized thiophene intermediates that can be adapted for the synthesis of this compound analogs.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Thiophene-2-carboxylic acid | 1. LDA; 2. I2 | 5-Iodo-thiophene-2-carboxylic acid | Lithiation-iodination |

| 5-Bromothiophene-2-carboxylic acid | Arylboronic acid, Pd catalyst | 5-Arylthiophene-2-carboxylic acid | Suzuki Cross-Coupling |

| 2,5-Dibromothiophene | 1. n-BuLi; 2. CO2 | 5-Bromothiophene-2-carboxylic acid | Lithiation-carboxylation |

| Thiophene | N-Bromosuccinimide (NBS) | 2-Bromothiophene | Electrophilic Bromination |

| 2-Bromothiophene | 1. n-BuLi; 2. I2 | 2-Bromo-5-iodothiophene | Lithiation-iodination |

Thiophene Ring-Closure Methodologies Leading to Functionalized Thiophenes

An alternative to the functionalization of a pre-existing thiophene ring is the construction of the thiophene ring itself from acyclic precursors. These ring-closure or cyclization reactions can be designed to install the desired substituents in a single step or a short sequence of reactions. This approach can be particularly advantageous for accessing substitution patterns that are difficult to achieve through electrophilic substitution on the thiophene ring.

The Fiesselmann thiophene synthesis is a powerful ring-closure reaction that allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.org This reaction proceeds through a series of base-catalyzed 1,4-conjugate additions to form a thioacetal, which then cyclizes to form the thiophene ring. derpharmachemica.com

The general mechanism involves the deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. A subsequent intramolecular cyclization and elimination lead to the formation of the thiophene ring. wikipedia.org The versatility of the Fiesselmann reaction lies in the variety of substituents that can be present on both the acetylenic ester and the thioglycolic acid derivative, allowing for the synthesis of a wide range of substituted thiophenes. derpharmachemica.com

While the classical Fiesselmann synthesis yields 3-hydroxythiophenes, variations of this reaction can be employed to synthesize other substituted thiophenes. For instance, the use of α-halovinyl esters or ketones in place of acetylenic esters can also lead to the formation of functionalized thiophenes. derpharmachemica.com To synthesize a this compound analog via a Fiesselmann-type reaction, one would need to start with appropriately halogenated precursors. For example, a bromo-substituted thioglycolic acid derivative could be condensed with an iodo-substituted acetylenic ester.

The table below illustrates the general scope of the Fiesselmann reaction with different starting materials.

| Acetylenic Ester/Equivalent | Thioglycolic Acid Derivative | Product |

| Ethyl propiolate | Methyl thioglycolate | Methyl 3-hydroxythiophene-2-carboxylate |

| Dimethyl acetylenedicarboxylate | Ethyl thioglycolate | Diethyl 3-hydroxythiophene-2,5-dicarboxylate |

| 3-Phenylpropiolic acid | Thioglycolic acid | 3-Hydroxy-5-phenylthiophene-2-carboxylic acid |

| Cyclic β-ketoester | Thioglycolic acid | Fused 3-hydroxythiophene-2-carboxylic acid derivative |

| α,β-dihalo ester | Thioglycolic acid | Substituted thiophene-2-carboxylic acid |

Strategic Reactivity and Derivatization Pathways of 5 Bromo 3 Iodothiophene 2 Carboxylic Acid

Selective Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the formation of carbon-metal bonds, which can then be utilized in a variety of subsequent reactions. wikipedia.org In dihalogenated systems like 5-bromo-3-iodothiophene-2-carboxylic acid, the selectivity of this exchange is of paramount importance.

Lithiation Studies at the C-3 (Iodo) and C-5 (Bromo) Positions of Halogenated Thiophenes

The relative rates of halogen-metal exchange for different halogens typically follow the trend I > Br > Cl. This is attributed to the weaker carbon-halogen bond for heavier halogens, making them more susceptible to exchange. In the context of halogenated thiophenes, lithiation studies have demonstrated that the iodo substituent is generally more reactive towards organolithium reagents than the bromo substituent. For instance, the treatment of a dihalothiophene containing both bromine and iodine with an organolithium reagent like n-butyllithium would be expected to preferentially undergo lithium-iodine exchange.

Research on bromothiophene-2-carboxylic acids has shown that deprotonation of the carboxylic acid and subsequent lithium-bromine exchange can be achieved using reagents like t-butyllithium to form dianionic intermediates. nih.gov These studies indicate that even in the presence of an acidic proton, halogen-metal exchange is a feasible and often rapid process. wikipedia.orgnih.gov The choice of the organolithium reagent and reaction conditions can further influence the selectivity and efficiency of the exchange.

A protocol utilizing a combination of an isopropylmagnesium chloride and n-butyllithium has been developed to achieve selective bromine-metal exchange in bromoheterocycles that also contain acidic protons, mitigating issues of intermolecular quenching. mdpi.com

Regiocontrol in Organometallic Intermediate Formation

The formation of a specific organometallic intermediate from a polyhalogenated precursor is a critical step in directing subsequent reactions. In the case of this compound, the inherent reactivity difference between the C-I and C-Br bonds provides a primary means of regiocontrol. The preferential lithium-iodine exchange at the C-3 position would lead to the formation of 5-bromo-3-lithiothiophene-2-carboxylic acid.

The presence of the carboxylic acid group at the C-2 position can also play a significant role in directing the regioselectivity of the metal-halogen exchange. The carboxylate can act as a directing group, potentially influencing the rate and position of the exchange through chelation effects with the organometallic reagent. nih.gov Studies on 3-substituted 1,2-dibromo arenes have shown that the nature of the substituent can direct the regioselectivity of halogen-metal exchange, with electron-withdrawing groups and those with lone pair electrons facilitating high regioselectivity. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Chemistry of this compound

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for selective cross-coupling reactions.

Differential Reactivity of Bromine and Iodine Substituents in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being C–I > C–Br > C–Cl. nih.gov This inherent difference in reactivity allows for the chemoselective functionalization of polyhalogenated substrates.

| Halogen | Relative Reactivity in Oxidative Addition |

| Iodo | Highest |

| Bromo | Intermediate |

| Chloro | Lowest |

This table illustrates the general trend of C-X bond reactivity in palladium-catalyzed cross-coupling reactions.

Chemoselective Functionalization at C-3 (Iodo) vs. C-5 (Bromo) Positions

The greater reactivity of the carbon-iodine bond at the C-3 position of this compound allows for selective functionalization at this site while leaving the C-5 bromo group intact. For example, in a Suzuki-Miyaura coupling reaction, the palladium catalyst would preferentially undergo oxidative addition into the C-I bond, enabling the introduction of an aryl or other organic group at the C-3 position. This principle has been demonstrated in the selective Suzuki-Miyaura coupling of 2-bromo-3-n-hexyl-5-iodothiophene, where the reaction occurs exclusively at the iodo-substituted position. jcu.edu.au

The use of a bromo-substituent as a blocking group at one position to direct arylation at another position on a thiophene (B33073) ring has been successfully employed, further highlighting the utility of differential halogen reactivity. beilstein-journals.org

Factors Influencing Site-Selectivity (Electronic, Steric, Directing Groups)

While the intrinsic reactivity of the carbon-halogen bond is a primary determinant of site-selectivity, other factors can exert significant influence.

Electronic Effects: The electronic properties of the thiophene ring and its substituents can modulate the reactivity of the C-X bonds. Electron-withdrawing groups can increase the electrophilicity of the carbon center, potentially accelerating oxidative addition. Conversely, electron-donating groups may have the opposite effect. nih.govresearchgate.net In some dihalogenated heteroarenes, the electron-withdrawing capacity of a substituent has been shown to directly correlate with the selectivity for a particular reaction site. whiterose.ac.uk

Steric Hindrance: The steric environment around the halogen substituents can also play a crucial role. A bulky group adjacent to a halogen may hinder the approach of the bulky palladium catalyst, thereby favoring reaction at a less sterically encumbered site. researchgate.net

Directing Groups: The carboxylic acid group at the C-2 position can function as a directing group, coordinating to the metal center of the catalyst and influencing the regioselectivity of the cross-coupling reaction. nih.govnih.gov This effect can either reinforce or compete with the inherent reactivity of the C-I and C-Br bonds.

Catalyst System: The choice of palladium catalyst, ligands, and additives can dramatically alter the outcome of the reaction. acs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can influence both the rate and selectivity of the cross-coupling. researchgate.net In some cases, changing the palladium-to-ligand ratio has been shown to switch the site-selectivity of the reaction. acs.org The cation of the base used in the reaction has also been identified as a critical factor in influencing site-selectivity. acs.org

| Factor | Influence on Site-Selectivity |

| Electronic Effects | Electron-withdrawing groups can enhance reactivity at a specific site. whiterose.ac.uk |

| Steric Hindrance | Bulky groups can hinder catalyst approach, favoring less crowded sites. researchgate.net |

| Directing Groups | Functional groups can coordinate to the catalyst, directing the reaction to a nearby position. nih.govnih.gov |

| Catalyst/Ligand | The nature of the catalyst and ligands can significantly alter selectivity. researchgate.netacs.org |

This interactive table summarizes the key factors that can influence the site-selectivity in cross-coupling reactions of dihalogenated thiophenes.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions can be directed to either the C-I or C-Br bond, depending on the reaction conditions and the specific coupling partners.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov While direct studies on this compound are not extensively documented, the reactivity of similar compounds, such as 5-bromothiophene-2-carboxylic acid, has been explored. nih.gov For the title compound, the primary consideration is the regioselective coupling at either the 3-position (C-I) or the 5-position (C-Br).

Due to the greater reactivity of the C-I bond, Suzuki-Miyaura coupling is expected to occur preferentially at the 3-position under standard conditions. nih.gov The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system, often aqueous mixtures with ethers (like 1,4-dioxane) or toluene. nih.govnih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction time, it is possible to achieve selective mono-arylation at the 3-position. Subsequent coupling at the 5-position would require more forcing conditions.

It is noteworthy that the carboxylic acid group can sometimes interfere with the catalytic cycle, although many Suzuki couplings are tolerant of this functionality. nih.gov In some instances, protection of the carboxylic acid as an ester may be beneficial to improve yields and prevent side reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Thiophenes

| Entry | Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 5-Bromothiophene-2-carboxylic acid (esterified) | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 50-76 | researchgate.net |

| 2 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | researchgate.net |

| 3 | 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 | nih.gov |

Stille Coupling Reactions with Organostannanes

The Stille coupling offers a versatile method for C-C bond formation and is known for its tolerance of a wide range of functional groups, including carboxylic acids. thermofisher.com This reaction pairs an organic halide with an organostannane reagent in the presence of a palladium catalyst. wikipedia.org For this compound, the Stille reaction is expected to exhibit high regioselectivity, favoring substitution at the more reactive C-I bond at the 3-position. organic-chemistry.orglibretexts.org

Typical catalysts for the Stille reaction include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. harvard.edu The reaction is often carried out in a non-polar aprotic solvent such as THF, toluene, or DMF. harvard.edu The addition of a copper(I) co-catalyst, such as CuI, can sometimes accelerate the rate of reaction. organic-chemistry.orgharvard.edu The main drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Table 2: General Conditions for Stille Coupling Reactions

| Entry | Substrate Type | Coupling Partner | Catalyst | Additive | Solvent | Temp (°C) | Ref |

| 1 | Aryl Iodide | Arylstannane | Pd₂(dba)₃/AsPh₃ | CuI | DMF | 60 | harvard.edu |

| 2 | Aryl Bromide | Organostannane | Pd(PPh₃)₄ | - | DMF | 95 | harvard.edu |

| 3 | Aryl Halide | Organostannane | Pd(OAc)₂/Dabco | - | DMF | 100-120 | organic-chemistry.org |

Kumada-Tamao-Corriu Coupling Applications

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.org This method is highly effective for the formation of C-C bonds. organic-chemistry.org However, a significant consideration when applying this reaction to this compound is the incompatibility of the Grignard reagent with the acidic proton of the carboxylic acid. Therefore, protection of the carboxylic acid group, for instance as an ester, would be a prerequisite for a successful Kumada coupling.

Once the carboxylic acid is protected, the coupling reaction would be expected to proceed selectively at the 3-position due to the higher reactivity of the C-I bond compared to the C-Br bond. researchgate.net Common catalysts for this transformation include Ni(dppp)Cl₂ or palladium complexes with phosphine ligands. wikipedia.orgresearchgate.net The reactions are typically carried out in ethereal solvents such as THF or diethyl ether. wikipedia.org

Table 3: Typical Conditions for Kumada-Tamao-Corriu Coupling

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and broad scope. organic-chemistry.org Similar to the Kumada coupling, the organozinc reagents used in the Negishi coupling can be basic, which may necessitate the protection of the carboxylic acid group of the thiophene substrate.

With a protected carboxylic acid, the Negishi coupling on this compound would be expected to show high regioselectivity for the C-I bond at the 3-position. wikipedia.org Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, and the reaction is typically performed in solvents like THF, DMF, or DMA. wikipedia.orgillinois.edu

Table 4: General Conditions for Negishi Coupling

Direct Arylation Reactions

Direct arylation is an increasingly popular method that forms C-C bonds by coupling a C-H bond with an organic halide, thus offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. rsc.org For this compound, the only available C-H bond is at the 4-position. Therefore, direct arylation offers a pathway to functionalize this position, which is not readily accessible through the other cross-coupling methods discussed.

The reaction is typically catalyzed by a palladium salt, such as Pd(OAc)₂, often in the presence of a phosphine ligand or an N-heterocyclic carbene (NHC) ligand. researchgate.net A base, such as K₂CO₃ or Cs₂CO₃, is required, and a carboxylate additive like pivalic acid can act as a proton shuttle to facilitate the C-H activation step. unipd.it The reaction is usually carried out at elevated temperatures in solvents like DMA, DMF, or toluene. researchgate.netunipd.it The directing effect of the adjacent carboxylic acid and iodine atom would likely influence the reactivity of the C-H bond at the 4-position. mdpi.com

Table 5: Representative Conditions for Direct Arylation of Thiophenes

Copper-Mediated Coupling and Halogen Exchange Reactions

Copper-catalyzed reactions provide alternative and sometimes complementary reactivity to palladium-catalyzed processes. alberts.edu.in For this compound, copper-mediated reactions can be employed for both C-C/C-heteroatom bond formation and for halogen exchange.

The Ullmann condensation, a classic copper-mediated reaction, can be used to form C-O, C-N, and C-S bonds. Modern variations often use catalytic amounts of copper with ligands to facilitate the reaction under milder conditions. As with palladium catalysis, the C-I bond is generally more reactive than the C-Br bond in these transformations.

A particularly relevant copper-catalyzed process is the aromatic Finkelstein reaction, which involves the exchange of one halogen for another. researchgate.netorganic-chemistry.org For instance, the bromine atom at the 5-position of this compound could potentially be exchanged for another halogen, such as chlorine or fluorine, using a copper catalyst and an appropriate halide source. mdpi.com This reaction typically employs a Cu(I) salt, such as CuI, often in the presence of a diamine ligand, in a polar aprotic solvent like DMF or dioxane at elevated temperatures. nih.gov This allows for the synthesis of thiophene derivatives with different halogen patterns, further expanding the synthetic utility of the starting material.

Table 6: Conditions for Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)

Ullmann-type Coupling and Related Transformations

The Ullmann reaction and its modern variants are powerful copper-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov In the context of this compound, the differential reactivity of the two halogen substituents is of paramount importance. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, which allows for highly regioselective coupling reactions to be performed at the C-3 position, leaving the C-5 bromine available for subsequent transformations.

This chemoselectivity is a well-established principle in cross-coupling chemistry. Research on various bromoiodoarenes has consistently shown that under carefully controlled copper catalysis, coupling reactions such as C-N, C-O, and C-S bond formation occur preferentially at the iodo-substituted position. nih.gov For instance, the use of specific ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen) has been shown to be effective in promoting the desired C-N bond formation at the site of the iodine atom while minimizing competitive side reactions. nih.gov

This selective reactivity allows for the synthesis of 3-substituted-5-bromothiophene-2-carboxylic acid derivatives. The resulting products retain the bromine atom at the C-5 position, which can then be used in a subsequent, different coupling reaction (e.g., Suzuki, Stille, or a further Ullmann coupling under more forcing conditions) to create complex, multi-substituted thiophene structures.

Table 1: Regioselective Ullmann-type Coupling of this compound

| Nucleophile (Nu-H) | Catalyst System (Exemplary) | Expected Major Product | Reaction Position |

|---|---|---|---|

| Phenol (ArOH) | CuI, Ligand (e.g., Phenanthroline), Base (e.g., Cs₂CO₃) | 5-Bromo-3-phenoxythiophene-2-carboxylic acid | C-3 (Iodine) |

| Aniline (ArNH₂) | CuI, Ligand (e.g., Me₄Phen), Base (e.g., K₂CO₃) | 5-Bromo-3-(phenylamino)thiophene-2-carboxylic acid | C-3 (Iodine) |

| Thiophenol (ArSH) | CuI, Base (e.g., K₃PO₄) | 5-Bromo-3-(phenylthio)thiophene-2-carboxylic acid | C-3 (Iodine) |

Transformations Involving the Carboxylic Acid Functionality at C-2

The carboxylic acid group at the C-2 position offers a reliable handle for a variety of classical transformations, enabling the synthesis of a wide range of functional derivatives such as esters and amides, or its complete removal through decarboxylation.

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common intermediates and final products in numerous applications. google.com These reactions typically proceed under standard conditions without affecting the halogen substituents.

Esterification can be achieved through several well-established methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. The reaction can also proceed via the formation of a more reactive acyl halide intermediate. google.com For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding 5-bromo-3-iodothiophene-2-carbonyl chloride, which readily reacts with alcohols to form esters. beilstein-journals.org

Amidation follows a similar strategic pathway. The carboxylic acid can be coupled directly with primary or secondary amines using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). As with esterification, conversion to the acyl chloride provides a highly reactive intermediate that smoothly reacts with amines to form the corresponding amides.

Table 2: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Alkyl 5-bromo-3-iodothiophene-2-carboxylate |

| Acyl Chloride Esterification | 1. SOCl₂ 2. Alcohol (R-OH), Base (e.g., Pyridine) | Alkyl 5-bromo-3-iodothiophene-2-carboxylate |

| Peptide Coupling Amidation | Amine (R₂NH), Coupling Agent (e.g., HATU), Base | 5-Bromo-3-iodo-N-(dialkyl)thiophene-2-carboxamide |

| Acyl Chloride Amidation | 1. SOCl₂ 2. Amine (R₂NH) | 5-Bromo-3-iodo-N-(dialkyl)thiophene-2-carboxamide |

Decarboxylation and Related Carboxylic Acid Modifications

Decarboxylation, the removal of the carboxylic acid group, is a key transformation for accessing 2,4-disubstituted thiophenes from 2-carboxylic acid precursors. For heteroaromatic carboxylic acids, this reaction can often be promoted by heat, sometimes in the presence of a catalyst. organic-chemistry.org A common method involves heating the carboxylic acid in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), often with an acid catalyst. google.com Copper-based catalysts have also proven effective for the protodecarboxylation of various aromatic carboxylic acids.

The decarboxylation of this compound would yield 2-bromo-4-iodothiophene, a valuable intermediate for further functionalization where the electronic properties of the thiophene ring are not influenced by the electron-withdrawing carboxylic group.

Another important related modification is halodecarboxylation , where the carboxyl group is replaced by a halogen. nih.govacs.org This can provide synthetic routes that are not otherwise easily accessible. For example, a Barton-type decarboxylative halogenation could potentially be used to introduce a different halogen at the C-2 position. More modern photoredox or copper-catalyzed methods have also been developed for the unified decarboxylative halogenation of (hetero)aryl carboxylic acids, allowing access to chloro, bromo, or iodoarenes from the corresponding acids. princeton.edu

Table 3: Decarboxylation and Related Transformations

| Transformation | Typical Conditions | Product |

|---|---|---|

| Protodecarboxylation | Heat in DMF, organic acid catalyst | 2-Bromo-4-iodothiophene |

| Halodecarboxylation (e.g., Hunsdiecker reaction) | 1. AgNO₃ 2. Br₂ or I₂ | 2,5-Dibromo-3-iodothiophene or 2,3-Diiodo-5-bromothiophene |

| Catalytic Halodecarboxylation | Cu catalyst, light, oxidant, halogen source | 2-Halo-5-bromo-3-iodothiophene |

Advanced Characterization and Computational Analysis of 5 Bromo 3 Iodothiophene 2 Carboxylic Acid and Its Synthetic Derivatives

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. For 5-Bromo-3-iodothiophene-2-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The structure of this compound features a single proton on the thiophene (B33073) ring, making ¹H NMR spectroscopy a straightforward method for initial characterization. The chemical shift of this proton (H-4) is influenced by the electron-withdrawing effects of the adjacent bromine at position 5 and the iodine at position 3, as well as the carboxylic acid group at position 2.

¹H NMR: The lone aromatic proton (H-4) is expected to appear as a singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. Its precise chemical shift is sensitive to the solvent used. The carboxylic acid proton (-COOH) will be observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–13 ppm, due to deshielding and hydrogen bonding. libretexts.org This signal's disappearance upon the addition of D₂O would confirm its identity as an exchangeable acidic proton.

¹³C NMR: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the thiophene ring and the carboxylic acid group. The chemical shifts are dictated by the substituents. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing in the 160-180 ppm range. libretexts.org The carbon atoms directly bonded to the electronegative halogens (C-3 and C-5) will also be significantly deshielded. The C-I bond will induce a larger downfield shift compared to the C-Br bond. The carbon bearing the carboxylic acid group (C-2) and the protonated carbon (C-4) will also have characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for substituted thiophenes and carboxylic acids.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| H-4 | ¹H | 7.5 - 8.5 | Singlet (s) | Lone proton on the aromatic ring, influenced by adjacent halogens. |

| -COOH | ¹H | 10 - 13 | Broad Singlet (br s) | Acidic proton, deshielded and subject to hydrogen bonding. libretexts.org |

| C=O | ¹³C | 160 - 180 | Singlet | Carbonyl carbon of a carboxylic acid. libretexts.org |

| C-2 | ¹³C | 135 - 145 | Singlet | Attached to the electron-withdrawing carboxylic acid group. |

| C-3 | ¹³C | 85 - 95 | Singlet | Attached to iodine (heavy atom effect). |

| C-4 | ¹³C | 130 - 140 | Singlet | Attached to hydrogen. |

| C-5 | ¹³C | 115 - 125 | Singlet | Attached to bromine. |

While 1D NMR is useful, 2D NMR techniques are essential for the unambiguous assignment of all signals, especially for more complex synthetic derivatives. libretexts.org

COSY (Correlation Spectroscopy): In the parent compound, a COSY experiment would not show any correlations in the aromatic region due to the presence of only one proton. However, for derivatives with more protons, COSY is invaluable for identifying proton-proton coupling networks through bond connectivities. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-4 to the ¹³C signal of C-4, confirming their assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons (those without attached protons). For this molecule, HMBC correlations would be expected from the H-4 proton to the adjacent carbons C-3, C-5, and C-2. Furthermore, the carboxylic acid proton could show a correlation to the carbonyl carbon and C-2, providing definitive structural proof.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₅H₂BrIO₂S), the exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula by matching the experimental mass to the calculated mass with high precision. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (monoisotopic ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragments.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). youtube.com Further fragmentation could involve the loss of the halogen atoms.

Table 2: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₅H₂BrIO₂S.

| Value/Fragment | Description | Predicted m/z |

| Monoisotopic Mass | The mass calculated using the most abundant isotope of each element. | 331.80035 Da uni.lu |

| [M]⁺ | Molecular Ion | ~332, 334 (due to Br isotopes) |

| [M-OH]⁺ | Loss of a hydroxyl radical | ~315, 317 |

| [M-COOH]⁺ | Loss of a carboxyl radical | ~287, 289 |

| [M-Br]⁺ | Loss of a bromine radical | ~253 |

| [M-I]⁺ | Loss of an iodine radical | ~205, 207 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

For this compound, the most prominent features in the IR spectrum would be related to the carboxylic acid group. libretexts.org

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. libretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1680-1720 cm⁻¹. libretexts.org

C-O Stretch and O-H Bend: Bands associated with the C-O stretching and O-H bending vibrations are typically found in the 1210-1440 cm⁻¹ region. libretexts.org

Thiophene Ring Vibrations: The C-H stretching of the lone aromatic proton would appear around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically occur in the 1400-1600 cm⁻¹ region. Vibrations involving the C-S, C-Br, and C-I bonds would be found at lower wavenumbers in the fingerprint region (< 1000 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring and the C-S, C-Br, and C-I bonds, which may be weak in the IR spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

| Thiophene Ring | C-S, C-Br, C-I Stretches | < 1000 | Medium-Weak |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the structural and electronic properties of molecules like this compound and its derivatives. nih.gov

Computational studies can be employed to:

Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional conformation, providing bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: NMR chemical shifts (both ¹H and ¹³C) and vibrational frequencies (IR and Raman) can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. mdpi.com

Analyze Electronic Structure: DFT calculations can map the electron density distribution and electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting reactivity.

Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and electronic properties of the compound and its derivatives, which is particularly relevant in the design of materials for electronic applications. researchgate.net

By correlating these theoretical predictions with the experimental data obtained from NMR, MS, and IR spectroscopy, a comprehensive and validated understanding of the structure and properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. researchgate.net For a molecule like this compound, a DFT calculation, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (geometry optimization). nih.govnih.gov

The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, in a DFT study of a similar compound, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, the optimized C-C bond lengths within the thiophene ring were found to be in close agreement with experimental X-ray diffraction data. rroij.com The calculations would also reveal the planarity of the thiophene ring and the orientation of the carboxylic acid group relative to it, which are critical factors influencing intermolecular interactions and crystal packing. researchgate.net The stability of the final optimized geometry is confirmed by ensuring there are no negative wave numbers in the subsequent vibrational frequency calculation. rroij.com

| Parameter | Description | Typical Computational Method | Expected Outcome for Thiophene Derivatives |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT (e.g., B3LYP/6-311G(d,p)) | Provides precise distances for C-C, C-S, C-Br, C-I, C=O bonds. rroij.com |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT (e.g., B3LYP/6-311G(d,p)) | Determines the geometry around each atom, such as the angles within the thiophene ring. rroij.com |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining molecular conformation. | DFT (e.g., B3LYP/6-311G(d,p)) | Defines the rotational orientation of the carboxylic acid group relative to the thiophene ring. researchgate.net |

| Electronic Energy | The total energy of the molecule's electrons in the field of the nuclei. | DFT (e.g., B3LYP/6-311G(d,p)) | The final, minimized energy value represents the stability of the optimized structure. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental tool for predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to its electron affinity and ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. In many thiophene derivatives, the HOMO is typically distributed over the π-system of the thiophene ring and sulfur atom, while the LUMO is also localized on the π*-orbitals of the ring system. nih.gov The presence of electron-withdrawing halogens (Br, I) and the carboxylic acid group is expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution, thereby affecting the molecule's reactivity profile. epfl.ch

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| Thiophene-2-Carboxamide Derivatives nih.gov | -5.58 to -5.91 | -1.99 to -2.73 | 2.85 to 3.92 |

| 2-Aryl-5-chlorothiophenes semanticscholar.org | -5.93 to -6.41 | -1.21 to -1.93 | 4.28 to 4.72 |

| 3-bromothiophene-chalcone rroij.com | -6.367 | -2.705 | 3.662 |

| 5-arylthiophene-2-carboxylate esters nih.gov | -5.84 to -6.21 | -1.99 to -2.31 | 3.53 to 4.22 |

Prediction of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Electronic Chemical Potential, Ionization Potential, Electron Affinity)

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These conceptual DFT descriptors provide a quantitative basis for predicting reactivity. nih.gov

Ionization Potential (I) and Electron Affinity (A) : According to Koopmans' theorem, these can be approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronic Chemical Potential (μ) : This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This descriptor quantifies the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

For halogenated thiophene carboxylic acids, the electron-withdrawing nature of the halogens is expected to result in a higher electrophilicity index and chemical hardness compared to unsubstituted thiophene. A study on halogenated 2-thiophene carboxylic acid thiourea (B124793) derivatives showed that electrophilicity increased in the order Cl < Br < I, indicating that the iodine-substituted derivative was the best electron acceptor. mdpi.com

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Measure of molecular polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Propensity to act as an electrophile. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings and aid in structural elucidation. mdpi.com

Infrared (IR) Spectroscopy : Vibrational frequency calculations using DFT can produce a theoretical IR spectrum. researchgate.net The calculated frequencies correspond to specific vibrational modes (e.g., C=O stretch of the carboxylic acid, C-H stretches, ring vibrations). While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to excellent agreement with experimental spectra. researchgate.net This allows for precise assignment of observed IR absorption bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govtandfonline.com The theoretical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). nih.gov These predictions are invaluable for assigning peaks in complex experimental spectra and confirming the proposed molecular structure.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational frequencies, IR intensities, and mode assignments (e.g., C=O stretch, C-Br stretch). researchgate.net |

| NMR Spectroscopy | DFT with GIAO method | ¹H and ¹³C chemical shifts relative to a standard (TMS). nih.govtandfonline.com |

Analysis of Non-Linear Optical (NLO) Properties in Derivatives

Organic molecules with extended π-conjugated systems, particularly those with donor-acceptor motifs, are of great interest for applications in non-linear optics (NLO). nih.gov Thiophene oligomers and their derivatives are known to exhibit significant third-order NLO responses. tandfonline.comtandfonline.com The NLO properties arise from the interaction of intense electromagnetic fields (like those from lasers) with the molecule, leading to phenomena such as third-harmonic generation (THG).

Computational methods can predict key NLO parameters, including the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. For molecules with a center of symmetry, the first hyperpolarizability (β) is zero. However, for derivatives of this compound where donor and acceptor groups are strategically introduced to create a non-centrosymmetric charge distribution, a significant β value can be expected. nih.gov DFT calculations have shown that for certain 5-arylthiophene-2-carboxylate derivatives, strong electron-donating groups on the phenyl ring increase the β value due to an enhanced flow of electrons through the π-system. nih.gov The introduction of electro-active groups and increasing molecular planarity are effective strategies for enhancing NLO susceptibilities. tandfonline.com

| NLO Property | Description | Significance in Thiophene Derivatives |

| Linear Polarizability (α) | A measure of the linear response of the electron cloud to an applied electric field. | Increases with the length of the π-conjugated system. tandfonline.comtandfonline.com |

| First Hyperpolarizability (β) | The primary measure of the second-order NLO response. | Non-zero for non-centrosymmetric molecules; enhanced by donor-acceptor groups. nih.gov |

| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | Important for applications like optical switching; increases with conjugation length. umons.ac.be |

Broader Research Applications of 5 Bromo 3 Iodothiophene 2 Carboxylic Acid As a Chemical Scaffold

Utilization in the Synthesis of Conjugated Organic Materials

The electron-rich nature of the thiophene (B33073) ring makes it a fundamental component in many conjugated organic materials, which are characterized by alternating single and double bonds that allow for the delocalization of π-electrons. 5-Bromo-3-iodothiophene-2-carboxylic acid serves as an ideal precursor for these materials due to its reactive halogen sites, which are amenable to a variety of carbon-carbon bond-forming cross-coupling reactions.

Precursor for Oligothiophenes and Polythiophenes

Oligothiophenes and polythiophenes are classes of conjugated polymers extensively studied for their excellent electronic and optical properties. researchgate.netresearchgate.net The synthesis of these materials often relies on the polymerization of halogenated thiophene monomers. This compound is particularly well-suited for this purpose.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This reactivity difference can be exploited to achieve controlled, step-wise polymerization. For instance, the iodine at the 3-position can be selectively coupled with an organometallic reagent, leaving the bromine at the 5-position intact for a subsequent, different coupling reaction. This sequential approach is critical for synthesizing well-defined, regioregular polymers, where the monomer units are connected in a consistent head-to-tail fashion, a structural feature known to enhance charge transport. rsc.org

Furthermore, the carboxylic acid group at the 2-position provides several advantages. It can be used to tune the solubility of the resulting polymer, which is crucial for solution-based processing techniques. d-nb.info This functional group can also be modified post-polymerization to introduce other desired functionalities or can serve as a proton source, influencing the material's electronic properties. d-nb.info

| Functional Group | Position | Primary Role in Polymer Synthesis | Secondary Advantage |

|---|---|---|---|

| Iodo | 3 | Highly reactive site for initial cross-coupling reactions (e.g., Suzuki, Stille). | Enables sequential and site-selective polymerization. |

| Bromo | 5 | Less reactive site for subsequent cross-coupling or end-capping reactions. | Allows for controlled chain growth and block copolymer synthesis. |

| Carboxylic Acid | 2 | Modifies solubility and influences intermolecular interactions (e.g., hydrogen bonding). | Can be derivatized post-polymerization to fine-tune material properties. d-nb.info |

Building Block for Organic Electronic and Optoelectronic Devices

The unique electronic properties of polymers derived from thiophene-based scaffolds make them central to the fabrication of various organic electronic and optoelectronic devices. beilstein-journals.org The ability to fine-tune the molecular structure of the monomer, such as this compound, directly translates to control over the final device's performance characteristics, including charge carrier mobility, light absorption/emission wavelengths, and energy level alignment.

Thiophene-based materials are widely used in the active layers of OLEDs, which are devices that emit light in response to an electric current. kpi.ua Polymers and oligomers synthesized from scaffolds like this compound can function as the emissive layer, where electron-hole recombination occurs to produce light, or as charge-transport layers that facilitate the injection and movement of charges to the emissive layer. beilstein-journals.orgnih.gov

Inserting specific functional groups into the polythiophene backbone is a known strategy to improve the photoluminescence (PL) efficiency of the resulting material. acs.org The carboxylic acid group on the monomer can influence the polymer's morphology and intermolecular interactions, which in turn affects the solid-state quantum efficiency. By carefully designing the polymer architecture using such functionalized building blocks, the color and efficiency of the emitted light can be precisely controlled, leading to the development of high-contrast and full-color displays. kpi.uaacs.org

Organic solar cells, or organic photovoltaics (OPVs), convert sunlight into electricity. Thiophene-based conjugated systems are among the most successful materials used as the electron donor in the active layer of OSCs, prized for their strong light absorption and efficient charge transport. rsc.orgbenthamdirect.com Small molecule and polymeric materials derived from this compound are prime candidates for these applications.

The structural versatility of thiophene-based building blocks allows for the tuning of frontier molecular orbital energy levels (HOMO and LUMO), which is critical for efficient charge separation at the donor-acceptor interface in an OSC. mdpi.com Thiophene polymers have demonstrated high power conversion efficiencies. benthamscience.combohrium.com The incorporation of a functionalized monomer can improve the material's stability and processing characteristics, leading to devices with better performance and longer operational lifetimes. mdpi.combenthamscience.com

OFETs are fundamental components of organic electronics, analogous to traditional silicon transistors, and are used in applications like flexible displays, sensors, and RFID tags. nih.gov Polythiophenes and oligothiophenes are frequently used as the active semiconductor layer in these devices. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

High mobility in polythiophenes is often achieved through a high degree of crystallinity and molecular ordering, which facilitates efficient charge transport between polymer chains. nih.gov The carboxylic acid group on the this compound scaffold can promote self-assembly and ordered packing in the solid state through hydrogen bonding. This directed self-assembly can lead to improved crystallinity in the resulting polymer film. For example, a polymer with carboxylic acid side chains, poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH), has been used to form a self-assembled monolayer that served as an effective gate insulator in a high-performance OFET. acs.org Polymers derived from this scaffold can thus exhibit enhanced field-effect mobility, a key parameter for high-performance transistors. acs.orgmdpi.com

Integration into Novel Fused Heterocyclic Architectures

Beyond linear polymers, this compound is an excellent starting material for the synthesis of fused heterocyclic systems. These molecules consist of multiple rings fused together, creating rigid, planar structures with highly extended π-conjugation. Such properties are desirable for achieving high charge carrier mobility and specific optical characteristics in advanced materials.

The three distinct functional groups on the scaffold allow for a variety of intramolecular cyclization strategies. For example, the carboxylic acid can first be converted into an amide or ester. Subsequently, an intramolecular palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction) between this new functional group and one of the adjacent halogens (iodo or bromo) can be used to form a new ring fused to the original thiophene core. This creates thieno-fused systems like thienopyridinones or thienopyranones. Photochemical oxidative cyclization is another established method for creating fused systems from precursors containing thiophene and other aryl groups. rsc.org

These fused thiophene structures, such as thieno[3,2-b]thiophene, are known to be electron-rich, planar, and delocalized systems, making them promising materials for a wide array of electronic applications, including OLEDs and OFETs. beilstein-journals.org The ability to construct these complex architectures from a single, versatile building block underscores the strategic importance of this compound in synthetic organic chemistry.

Synthesis of Thienothiophenes and Other Annulated Systems

The construction of thienothiophenes and other fused heterocyclic systems is a significant area of research due to their applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Dihalogenated thiophenes serve as critical precursors for creating these larger, conjugated structures through intramolecular and intermolecular cyclization reactions.

This compound is a prime candidate for such syntheses. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Stille coupling) allows for a regioselective, stepwise approach. For instance, a selective Sonogashira cross-coupling can be performed at the 3-position (iodine) while leaving the 5-position (bromine) intact for a subsequent transformation. This second step can then be used to close the second thiophene ring, forming the thienothiophene core.

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen Bond | Relative Reactivity | Common Coupling Reactions |

|---|---|---|

| C-I | Highest | Suzuki, Sonogashira, Stille, Heck |

| C-Br | Intermediate | Suzuki, Sonogashira, Stille, Heck |

Contribution to Covalent Organic Framework (COF) Design and Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and electronics. mdpi.comnih.gov The incorporation of electroactive monomers, such as thiophene, is a key strategy for developing COFs with tailored electronic and photophysical properties. mit.edunih.gov

Thiophene-based building blocks are desirable for COFs due to their excellent charge transport capabilities. mit.edumdpi.com While the direct use of this compound in COF synthesis is not widely documented, its structure represents an ideal starting point for creating the necessary monomers. The synthesis of COFs typically requires building blocks with specific geometries (e.g., linear, trigonal) and reactive groups (e.g., boronic acids, aldehydes, amines) that can form dynamic covalent bonds (e.g., boronate esters, imines). mdpi.comnih.gov

The functional groups on this compound can be readily converted to those required for COF synthesis.

The carboxylic acid can be reduced to an alcohol and then oxidized to an aldehyde.

The iodine and bromine atoms can be transformed into boronic acid or boronate ester groups via lithium-halogen exchange followed by reaction with a trialkyl borate.

This derivatization would yield a multifunctional thiophene monomer capable of forming a stable, porous, and electroactive COF. The remaining halogen could also be utilized for post-synthetic modification of the COF, allowing for the fine-tuning of its properties after the framework has been constructed. The inherent challenge with five-membered rings like thiophene is achieving the ideal angles for forming crystalline frameworks, a hurdle that researchers have overcome by engineering more complex thiophene-based derivatives. nih.gov

Development of Specialized Reagents and Ligands through Derivatization

The unique electronic and steric properties of this compound make it an excellent scaffold for developing specialized reagents and ligands. The multiple reactive sites allow for the introduction of various functionalities, leading to tailored molecules for specific applications in catalysis and sensor technology.

Ligand Design for Catalysis

Thiophene and its derivatives are known to act as ligands in organometallic chemistry. wikipedia.org They can coordinate to a metal center in several ways: through the sulfur atom as an η¹(S) donor, or through the π-system of the ring as an η⁵-ligand, forming "piano stool" complexes. wikipedia.orgacs.org This versatility allows for the design of ligands with specific electronic and steric properties to influence the outcome of catalytic reactions.

This compound serves as a foundational structure for creating more complex, multidentate ligands. The carboxylic acid group can be converted into an amide, ester, or other coordinating group. The bromine and iodine atoms are ideal handles for introducing phosphine (B1218219), amine, or other heterocyclic moieties via cross-coupling reactions. This derivatization can lead to the formation of chelating ligands that bind strongly to metal catalysts, enhancing their stability and activity.

For example, a bidentate [S, N] or [S, P] ligand could be synthesized by first reacting the carboxylic acid to form an amide or ester containing a coordinating nitrogen or phosphorus atom, followed by a cross-coupling reaction at the 3- or 5-position to introduce another donor group. The ability to perform these modifications sequentially provides precise control over the final ligand architecture. Such tailored ligands are valuable in a wide range of catalytic processes, including hydrogenation, hydroformylation, and carbon-carbon bond formation.

Table 2: Potential Ligand Types Derived from the Scaffold

| Ligand Type | Potential Synthesis Route | Target Metal Groups |

|---|---|---|

| Bidentate [S, N] | Amidation of carboxylic acid, followed by Suzuki coupling at C-I or C-Br position to introduce a pyridine (B92270) group. | Palladium, Platinum, Rhodium |

| Bidentate [S, P] | Suzuki or Sonogashira coupling at C-I or C-Br position to introduce a diphenylphosphine (B32561) group. | Rhodium, Iridium, Nickel |

Scaffolds for Sensor Development

Thiophene-based materials are widely used in the development of chemosensors due to their exceptional photophysical and electronic properties. researchgate.net Conjugated polymers and oligomers containing thiophene units can exhibit changes in their fluorescence or absorption spectra upon binding with specific analytes, forming the basis for colorimetric or fluorometric sensors. researchgate.net

The this compound scaffold is well-suited for building such sensor molecules. It can be used as a central unit that is extended into a larger conjugated system through sequential cross-coupling reactions at the iodine and bromine positions. For instance, Suzuki or Stille coupling reactions can be used to attach aryl or other heterocyclic groups, effectively extending the π-conjugation of the system. The choice of these attached groups can be used to tune the molecule's HOMO/LUMO energy levels and thus its optical and electronic properties. scholaris.ca

The carboxylic acid group provides a convenient site for attaching a specific recognition unit or "receptor" for the target analyte. This receptor could be a crown ether for sensing metal ions or a specific peptide sequence for biosensing applications. The interaction of the analyte with the receptor can induce a conformational change or an electronic perturbation that is transduced through the conjugated thiophene backbone, resulting in a detectable optical signal. This modular design—combining a tunable signaling unit (the thiophene core) with a specific binding unit—is a powerful strategy in modern sensor development. researchgate.netdtu.dk

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-bromo-3-iodothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of a thiophene-2-carboxylic acid precursor. For example, bromination (using NBS or Br₂ in DCM) followed by iodination (via electrophilic substitution with I₂ and HNO₃) under controlled temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., DMF for solubility) and catalyst selection (e.g., Lewis acids like FeCl₃) critically affect regioselectivity and yield . Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Q. How is the structure of this compound validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H NMR confirms aromatic proton environments (δ 7.2–7.8 ppm for thiophene protons), while C NMR identifies carboxylate (δ ~170 ppm), halogenated carbons, and sulfur-linked carbons.

- LCMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 346.8 for C₆H₂BrIO₂S) and isotopic patterns consistent with Br/I atoms.

- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at position 3 is more reactive in Suzuki-Miyaura couplings (with Pd(PPh₃)₄, K₂CO₃, 80°C in dioxane/water) due to lower bond dissociation energy compared to bromine. The bromine at position 5 can participate in Ullmann or Buchwald-Hartwig aminations under CuI/ligand catalysis. The carboxylic acid group allows further derivatization (e.g., esterification with DCC/DMAP) without disrupting halogens .

Advanced Research Questions

Q. How can competing reaction pathways during functionalization be mitigated?

- Methodological Answer : Competing bromine/iodine reactivity is addressed by:

- Protecting the carboxylic acid : Use TMSCl to temporarily block the -COOH group, preventing undesired nucleophilic attack.

- Sequential coupling : Prioritize iodine substitution (e.g., Suzuki coupling) before bromine modification.

- Temperature control : Lower temperatures (≤50°C) suppress homocoupling byproducts. Monitor reaction progress via TLC or in-situ IR .

Q. What analytical challenges arise in characterizing halogenated thiophene derivatives, and how are they resolved?

- Methodological Answer : Challenges include:

- Isotopic complexity : Br/I isotopes complicate mass spectral interpretation. Use high-resolution MS (HRMS-ESI) to distinguish isotopic clusters.

- Crystallinity issues : Poor crystal formation hampers XRD. Co-crystallize with triphenylphosphine oxide or use microED for nanocrystals.

- Acidic proton exchange : Carboxylic acid protons may broaden NMR signals. Derivatize to methyl esters for clearer H NMR .

Q. How do electronic effects of bromine/iodine substituents influence the compound’s electrochemical properties?

- Methodological Answer : The electron-withdrawing carboxylate and halogens lower HOMO/LUMO levels, enhancing electron deficiency. Cyclic voltammetry (in DMF, 0.1 M TBAPF₆) shows oxidation peaks at ~1.2 V (vs. Ag/AgCl) and reduction at ~-1.5 V. DFT calculations (B3LYP/6-31G*) correlate with experimental redox potentials, aiding in designing conductive polymers or charge-transfer complexes .

Q. How can contradictory data on regioselectivity in cross-coupling literature be resolved?

- Methodological Answer : Contradictions often stem from solvent polarity or ligand effects. Systematic studies using:

- DoE (Design of Experiments) : Vary ligands (XPhos vs. SPhos), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (toluene vs. THF).

- Computational modeling : Calculate transition-state energies (Gaussian 16) to predict preferential coupling sites.

- Isotopic labeling : Use C-labeled substrates to track coupling positions via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.